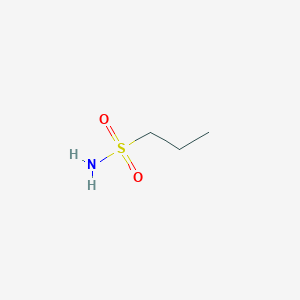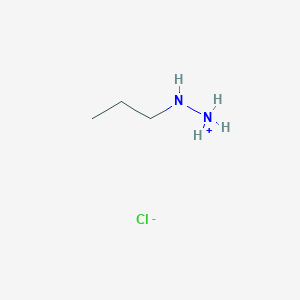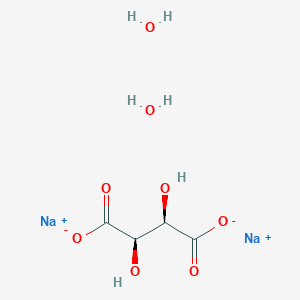![molecular formula C25H37NO6 B152864 2-Acetamido-2-[2-(4-octilfenil)-2-oxoetil]propanodioato de dietilo CAS No. 268557-49-9](/img/structure/B152864.png)
2-Acetamido-2-[2-(4-octilfenil)-2-oxoetil]propanodioato de dietilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate is an organic compound belonging to the class of dicarboxylic acids. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals and other compounds. The compound is used as a starting material in the synthesis of a number of different compounds, including the active ingredient in the popular anti-inflammatory drug ibuprofen.
Aplicaciones Científicas De Investigación
Química Analítica
Finalmente, en química analítica, este compuesto podría utilizarse como un material estándar o de referencia en estudios de espectrometría de masas debido a su masa y patrón de fragmentación únicos, lo que ayuda en la identificación y cuantificación de compuestos similares.
Cada aplicación aprovecha las características estructurales únicas del 2-Acetamido-2-[2-(4-octilfenil)-2-oxoetil]propanodioato de dietilo para servir a un propósito específico en la investigación científica, lo que demuestra la versatilidad de este compuesto en diversos campos de estudio. La información proporcionada aquí se basa en la estructura química del compuesto y las propiedades conocidas de compuestos similares .
Mecanismo De Acción
Safety and Hazards
This compound is classified under GHS08 (health hazard) with a signal word of "Danger" . Hazard statements include H360 (may damage fertility or the unborn child), H362 (may cause harm to breast-fed children), H373 (may cause damage to organs through prolonged or repeated exposure), and H351 (suspected of causing cancer) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO6/c1-5-8-9-10-11-12-13-20-14-16-21(17-15-20)22(28)18-25(26-19(4)27,23(29)31-6-2)24(30)32-7-3/h14-17H,5-13,18H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWGCWKFKYSSLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
268557-49-9 |
Source


|
| Record name | Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxo-ethyl] propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)






![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)




